molecular formula C10H10IN3O2 B8163249 3-Iodo-4-nitro-1-propyl-1H-pyrrolo[2,3-b]pyridine

3-Iodo-4-nitro-1-propyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8163249
M. Wt: 331.11 g/mol
InChI Key: XLVTYFBTEPUOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-4-nitro-1-propyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the 3-position, a nitro group at the 4-position, and a propyl group at the 1-position of the pyrrolo[2,3-b]pyridine core. It is a yellow solid with a molecular formula of C10H10IN3O2 and a molecular weight of 331.11 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-nitro-1-propyl-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of 4-nitro-1-propyl-1H-pyrrolo[2,3-b]pyridine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, under acidic conditions . The reaction is carried out at a controlled temperature to ensure the selective iodination at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-nitro-1-propyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (K2CO3, NaOH).

    Reduction: Hydrogen gas with a palladium catalyst, metal hydrides (LiAlH4, NaBH4).

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products

    Substitution: 3-Amino-4-nitro-1-propyl-1H-pyrrolo[2,3-b]pyridine.

    Reduction: 3-Iodo-4-amino-1-propyl-1H-pyrrolo[2,3-b]pyridine.

    Oxidation: 3-Iodo-4-nitro-1-carboxy-1H-pyrrolo[2,3-b]pyridine.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-4-nitro-1-propyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of all three functional groups (iodo, nitro, and propyl) which contribute to its distinct chemical reactivity and biological activity. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

3-iodo-4-nitro-1-propylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10IN3O2/c1-2-5-13-6-7(11)9-8(14(15)16)3-4-12-10(9)13/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVTYFBTEPUOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=C(C=CN=C21)[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.